N'-[2-(2,2,3,3,4,4,4-heptafluorobutanoyl)cyclopent-1-en-1-yl]-4-nitrobenzohydrazide
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Overview
Description
N’-[2-(2,2,3,3,4,4,4-heptafluorobutanoyl)cyclopent-1-en-1-yl]-4-nitrobenzohydrazide is a complex organic compound characterized by the presence of a heptafluorobutanoyl group, a cyclopentene ring, and a nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,2,3,3,4,4,4-heptafluorobutanoyl)cyclopent-1-en-1-yl]-4-nitrobenzohydrazide typically involves multiple steps:
Formation of the Heptafluorobutanoyl Intermediate: The starting material, 2,2,3,3,4,4,4-heptafluorobutanoyl chloride, is prepared by reacting heptafluorobutyric acid with thionyl chloride under reflux conditions.
Cyclopentene Derivative Synthesis: The cyclopentene ring is introduced by reacting cyclopentadiene with the heptafluorobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with 4-Nitrobenzohydrazide: The final step involves coupling the cyclopentene derivative with 4-nitrobenzohydrazide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivative.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Amino derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N’-[2-(2,2,3,3,4,4,4-heptafluorobutanoyl)cyclopent-1-en-1-yl]-4-nitrobenzohydrazide is used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated organic compounds with unique properties.
Biology
The compound’s fluorinated nature makes it a candidate for studying interactions with biological membranes and proteins, as fluorinated compounds often exhibit unique bioactivities and metabolic stability.
Medicine
Industry
In industry, this compound could be used in the production of specialty chemicals, including advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which N’-[2-(2,2,3,3,4,4,4-heptafluorobutanoyl)cyclopent-1-en-1-yl]-4-nitrobenzohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated alkyl chain enhances the compound’s lipophilicity, facilitating its integration into lipid membranes and potentially altering membrane-associated processes. The nitrobenz
Properties
Molecular Formula |
C16H12F7N3O4 |
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Molecular Weight |
443.27 g/mol |
IUPAC Name |
N'-[2-(2,2,3,3,4,4,4-heptafluorobutanoyl)cyclopenten-1-yl]-4-nitrobenzohydrazide |
InChI |
InChI=1S/C16H12F7N3O4/c17-14(18,15(19,20)16(21,22)23)12(27)10-2-1-3-11(10)24-25-13(28)8-4-6-9(7-5-8)26(29)30/h4-7,24H,1-3H2,(H,25,28) |
InChI Key |
KEXGFZSFEAUHGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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